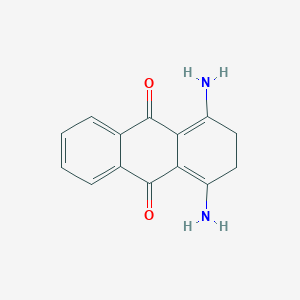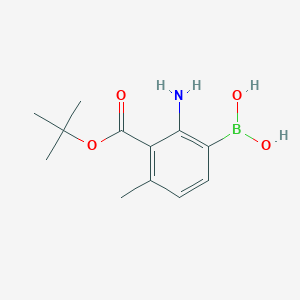![molecular formula C24H29NaO5 B7887807 sodium;4-[2-hydroxy-1-[(E)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate](/img/structure/B7887807.png)
sodium;4-[2-hydroxy-1-[(E)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quercetin . Quercetin is a flavonoid, a type of plant pigment that is widely distributed in nature. It is found in many fruits, vegetables, leaves, seeds, and grains. Quercetin is known for its antioxidant properties and has been studied for its potential health benefits, including anti-inflammatory, antiviral, and anticancer effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Quercetin can be synthesized through various methods. One common synthetic route involves the use of rutin, a glycoside of quercetin, as a starting material. The process includes hydrolysis of rutin to remove the sugar moiety, yielding quercetin. This reaction typically requires acidic conditions and elevated temperatures.
Another synthetic route involves the cyclization of appropriate precursors, such as chalcones, under basic conditions. This method often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, quercetin is often extracted from natural sources, such as the bark of certain trees or the leaves of plants like Ginkgo biloba. The extraction process involves solvent extraction, followed by purification steps such as crystallization or chromatography to isolate quercetin in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Quercetin undergoes various chemical reactions, including:
Oxidation: Quercetin can be oxidized to form quercetin quinone, a compound with different biological activities.
Reduction: Reduction of quercetin can yield dihydroquercetin, which has distinct properties.
Substitution: Quercetin can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acetic anhydride or benzoyl chloride can be used for acetylation or benzoylation reactions, respectively.
Major Products Formed
Oxidation: Quercetin quinone
Reduction: Dihydroquercetin
Substitution: Acetylated or benzoylated quercetin derivatives
Applications De Recherche Scientifique
Quercetin has a wide range of scientific research applications:
Chemistry: Quercetin is used as a model compound in studies of flavonoid chemistry and as a standard in analytical methods.
Biology: It is studied for its effects on cellular processes, including apoptosis and cell signaling pathways.
Medicine: Quercetin is investigated for its potential therapeutic effects in conditions such as cardiovascular diseases, cancer, and viral infections.
Industry: It is used in the formulation of dietary supplements, cosmetics, and functional foods due to its antioxidant properties.
Mécanisme D'action
Quercetin exerts its effects through various mechanisms:
Antioxidant Activity: Quercetin scavenges free radicals and chelates metal ions, reducing oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Antiviral Activity: Quercetin interferes with viral replication and modulates the immune response.
Anticancer Effects: It induces apoptosis in cancer cells and inhibits tumor growth through various signaling pathways, including the inhibition of protein kinases and modulation of gene expression.
Comparaison Avec Des Composés Similaires
Quercetin is often compared with other flavonoids, such as:
Kaempferol: Similar in structure but lacks one hydroxyl group compared to quercetin.
Myricetin: Contains an additional hydroxyl group compared to quercetin.
Rutin: A glycoside of quercetin with a sugar moiety attached.
Uniqueness
Quercetin’s unique combination of hydroxyl groups and its ability to undergo various chemical reactions make it a versatile compound with diverse biological activities. Its widespread occurrence in nature and its potential health benefits further distinguish it from other flavonoids.
Propriétés
IUPAC Name |
sodium;4-[2-hydroxy-1-[(E)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5.Na/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28;/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28);/q;+1/p-1/b13-12+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCZZXIRLARSET-UEIGIMKUSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCC(C)C(/C=C/C1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NaO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[6-Amino-2-[(1-carboxy-3-phenylpropyl)amino]-1-oxohexyl]-2-pyrrolidinecarboxylic acid dihydrate](/img/structure/B7887765.png)



![Methanesulfonic acid--2-{[2-(2,4-difluorophenyl)oxiran-2-yl]methyl}-2,3-dihydro-1H-1,2,4-triazole (1/1)](/img/structure/B7887787.png)

![Tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B7887822.png)




